5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride
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Overview
Description
5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride is a complex organic compound with a unique structure that includes a benzofuran ring, carbamic acid ester, and piperidinoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Dimethoxy Groups: Methoxylation reactions are used to introduce the methoxy groups at the 4 and 7 positions of the benzofuran ring.
Attachment of the Piperidinoethoxy Group: This involves nucleophilic substitution reactions where the piperidine moiety is introduced via an ethoxy linker.
Esterification: The final step involves the esterification of the carbamic acid with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester and carbamate functionalities, potentially yielding alcohols and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and inflammatory conditions.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidinoethoxy group is believed to play a crucial role in binding to these targets, while the benzofuran ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofurancarbamic acid isopropyl ester
- Cyclohexyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate
Uniqueness
Compared to similar compounds, 5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride is unique due to its specific ester and hydrochloride functionalities, which can influence its solubility, stability, and reactivity. These properties make it particularly suitable for certain pharmacological and industrial applications.
Properties
CAS No. |
75883-47-5 |
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Molecular Formula |
C19H27ClN2O6 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
methyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride |
InChI |
InChI=1S/C19H26N2O6.ClH/c1-23-15-13-7-11-26-16(13)18(24-2)17(14(15)20-19(22)25-3)27-12-10-21-8-5-4-6-9-21;/h7,11H,4-6,8-10,12H2,1-3H3,(H,20,22);1H |
InChI Key |
KLHBKDOGJDTSMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCCC3)NC(=O)OC.[Cl-] |
Origin of Product |
United States |
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